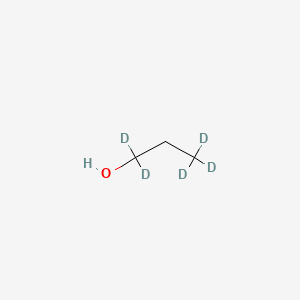
1-Propan-1,1,3,3,3-d5-ol(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3,3,3-Pentadeuteriopropan-1-ol is a deuterated alcohol, meaning it contains deuterium atoms instead of the usual hydrogen atoms. This compound is a variant of propan-1-ol, where the hydrogen atoms at the 1, 3, and 3 positions are replaced with deuterium. Deuterated compounds are often used in scientific research due to their unique properties and applications in various fields.
Synthetic Routes and Reaction Conditions:
Deuteration of Propan-1-ol: The compound can be synthesized by the deuteration of propan-1-ol using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the alcohol.
Deuteration via Deuterated Reagents: Another method involves using deuterated reagents, such as deuterium oxide (D2O) or deuterated solvents, to replace the hydrogen atoms with deuterium.
Industrial Production Methods:
Large-Scale Deuteration: Industrial production of 1,1,3,3,3-pentadeuteriopropan-1-ol involves large-scale deuteration reactors where propan-1-ol is continuously fed with deuterium gas under controlled conditions.
Catalytic Deuteration: The use of catalysts like Pd/C or platinum on carbon (Pt/C) enhances the efficiency of the deuteration process, allowing for higher yields and faster reaction times.
化学反应分析
Oxidation: 1,1,3,3,3-Pentadeuteriopropan-1-ol can be oxidized to form deuterated propanal (1,1,3,3,3-pentadeuteriopropanal) using oxidizing agents like chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form deuterated propane (1,1,3,3,3-pentadeuteropropane) using reducing agents such as lithium aluminium hydride (LiAlH4).
Substitution Reactions: It can undergo nucleophilic substitution reactions with various reagents, such as halides, to form deuterated halopropanes.
Common Reagents and Conditions:
Oxidation: Chromic acid, PCC, and mild conditions.
Reduction: LiAlH4, ether solvent, and low temperatures.
Substitution: Halides, polar aprotic solvents, and elevated temperatures.
Major Products Formed:
Deuterated Propanal: From oxidation.
Deuterated Propane: From reduction.
Deuterated Halopropanes: From substitution reactions.
科学研究应用
Chemistry: Used as a deuterated solvent in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways using deuterium-labeled compounds.
Medicine: Utilized in drug development and pharmacokinetics to understand the metabolism and distribution of pharmaceuticals.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications, including materials science and chemical manufacturing.
作用机制
Molecular Targets and Pathways: The compound exerts its effects by replacing hydrogen atoms with deuterium, which can alter the physical and chemical properties of molecules. This can affect reaction rates, stability, and biological activity.
Pathways Involved: Deuterium substitution can influence enzyme-catalyzed reactions, protein folding, and membrane permeability.
相似化合物的比较
1,1,1,3,3,3-Hexafluoropropan-2-ol: A fluorinated alcohol used as a solvent and reagent in organic synthesis.
Propan-1-ol: The non-deuterated form of the compound, commonly used as a solvent and in organic synthesis.
Deuterated Ethanol: Another deuterated alcohol used in NMR spectroscopy and metabolic studies.
Uniqueness: 1,1,3,3,3-Pentadeuteriopropan-1-ol is unique due to its specific pattern of deuteration, which can provide distinct advantages in scientific research and industrial applications.
属性
分子式 |
C3H8O |
|---|---|
分子量 |
65.13 g/mol |
IUPAC 名称 |
1,1,3,3,3-pentadeuteriopropan-1-ol |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3,3D2 |
InChI 键 |
BDERNNFJNOPAEC-WNWXXORZSA-N |
手性 SMILES |
[2H]C([2H])([2H])CC([2H])([2H])O |
规范 SMILES |
CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


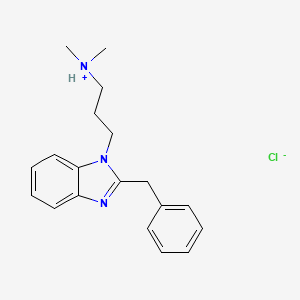
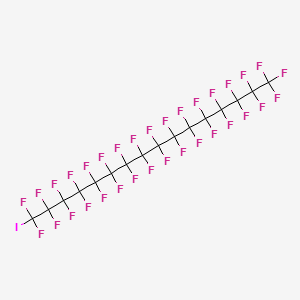
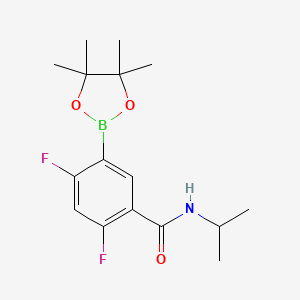
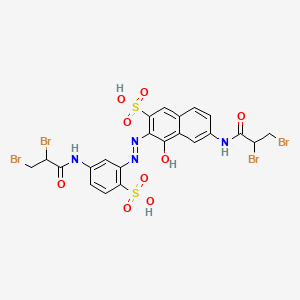
![11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8,11-pentaen-4-one;methanesulfonic acid](/img/structure/B15341755.png)
![[1,4]Oxazino[4,3-a]quinoxaline,1,2,4,4a,5,6-hexahydro-(9ci)](/img/structure/B15341756.png)
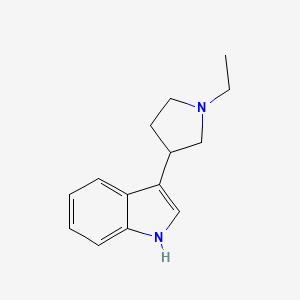
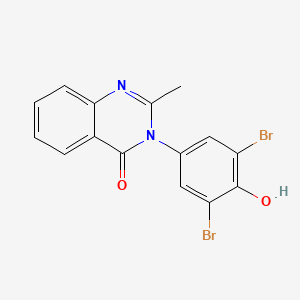
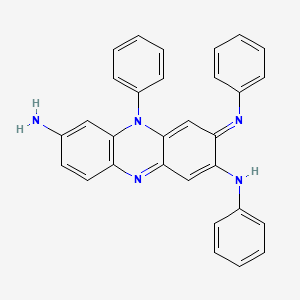
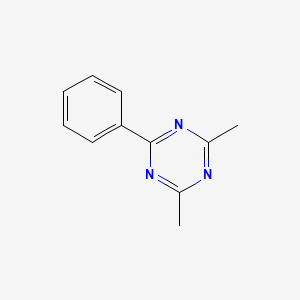
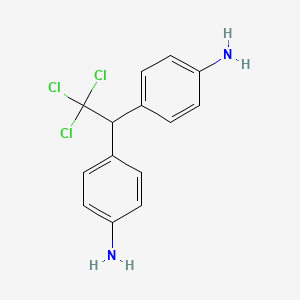
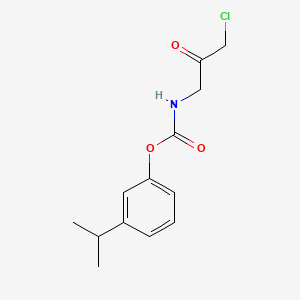
![5-(Benzyloxy)-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde](/img/structure/B15341813.png)
![2-[2-(3-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B15341816.png)
